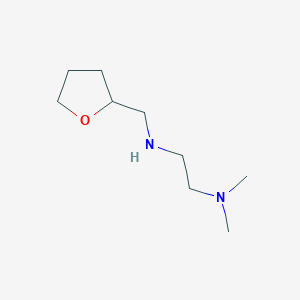

N1,N1-Dimethyl-N2-((tetrahydrofuran-2-yl)methyl)ethane-1,2-diamine

Description

¹H NMR Analysis

- Tetrahydrofuran protons : The oxolane ring’s protons resonate as multiplets between δ 1.6–2.1 ppm (methylene groups) and δ 3.6–3.8 ppm (oxygen-adjacent CH₂).

- Ethylenediamine chain : The N-CH₂-CH₂-N backbone shows signals at δ 2.2–2.5 ppm (methylene near amines) and δ 2.1 ppm (N-methyl groups).

- Methylene linker (CH₂-N) : The bridge between THF and ethylenediamine appears as a triplet near δ 2.7 ppm due to coupling with adjacent NH and CH₂ groups.

¹³C NMR Analysis

| Carbon Environment | Chemical Shift (ppm) |

|---|---|

| Tetrahydrofuran C-O | 68–72 |

| Methylene (CH₂) in THF ring | 25–30 |

| N-Methyl (N(CH₃)₂) | 40–45 |

| Ethylenediamine CH₂-NH | 50–55 |

| Methylene linker (CH₂-NH-THF) | 56–60 |

These shifts align with databases for analogous diamines and tetrahydrofuran derivatives.

IR Spectroscopy

Key absorptions include:

Mass Spectrometry

The molecular ion peak appears at m/z 172.27. Fragmentation pathways include:

- Loss of tetrahydrofuran moiety (m/z 101).

- Cleavage of the ethylenediamine chain, yielding m/z 58 (N(CH₃)₂⁺) and m/z 114 (remaining C₇H₁₂NO⁺).

Conformational Analysis of the Tetrahydrofuran and Ethylenediamine Moieties

Tetrahydrofuran Ring

The THF ring adopts twisted (C2) and bent (CS) conformers in equilibrium. Infrared and photoionization studies show the twisted form dominates in the neutral state (energy difference: 17 ± 15 cm⁻¹), while cationic states favor the C2 conformation exclusively. The methyl substituent at position 2 minimally affects this equilibrium due to its distal location from the ring’s oxygen atom.

Ethylenediamine Chain

The N-CH₂-CH₂-N backbone exhibits gauche and trans conformers. Quantum mechanical studies on analogous diamines suggest a 0.68 kcal/mol preference for gauche forms due to reduced steric strain. However, dimethyl substitution at the terminal amine increases steric hindrance, potentially favoring trans configurations.

Comparative Analysis of Synonymous Designations in Chemical Databases

The compound is cataloged under diverse identifiers:

| Database | Identifier | Name |

|---|---|---|

| CAS | 915921-74-3 | N1,N1-Dimethyl-N2-((tetrahydrofuran-2-yl)methyl)ethane-1,2-diamine |

| PubChem CID | 18524092 | 2-(Dimethylamino)ethylmethyl]amine |

| ChemSpider | 19956359 | N-(2-(Dimethylamino)ethyl)-1-(tetrahydrofuran-2-yl)methanamine |

| Supplier Codes | VC2260815 (VulcanChem) | N',N'-Dimethyl-N-(oxolan-2-ylmethyl)ethane-1,2-diamine |

Discrepancies arise from variations in substituent prioritization (e.g., "tetrahydrofuran-2-yl" vs. "oxolan-2-yl") and amine numbering conventions. Unified nomenclature efforts prioritize the IUPAC name to avoid ambiguity.

Properties

IUPAC Name |

N',N'-dimethyl-N-(oxolan-2-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-11(2)6-5-10-8-9-4-3-7-12-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWHKPBYGVOUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594443 | |

| Record name | N~1~,N~1~-Dimethyl-N~2~-[(oxolan-2-yl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-74-3 | |

| Record name | N1,N1-Dimethyl-N2-[(tetrahydro-2-furanyl)methyl]-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~,N~1~-Dimethyl-N~2~-[(oxolan-2-yl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of N,N-Dimethylethane-1,2-diamine with Tetrahydrofuran-2-ylmethyl Electrophiles

A common method involves the reaction of N1,N1-dimethylethane-1,2-diamine with a tetrahydrofuran-2-ylmethyl halide (e.g., bromide or chloride) under basic conditions:

-

- N1,N1-dimethylethane-1,2-diamine as nucleophile.

- Tetrahydrofuran-2-ylmethyl bromide or chloride as electrophile.

- Base such as sodium hydride (NaH) or potassium tert-butoxide to deprotonate the amine and generate the nucleophilic species.

- Anhydrous tetrahydrofuran (THF) as solvent.

- Inert atmosphere (argon or nitrogen) to prevent moisture and oxidation.

- Reaction temperature: room temperature to mild heating (e.g., reflux).

-

- Sodium hydride is suspended in dry THF under argon.

- The diamine is added dropwise to the NaH suspension, generating the amide anion.

- The tetrahydrofuran-2-ylmethyl halide is then added slowly to the reaction mixture.

- The mixture is stirred for 12–24 hours at room temperature or slightly elevated temperature.

- The reaction is quenched with water, and the product is extracted with ethyl acetate.

- The organic layer is dried over sodium sulfate and concentrated.

- Purification is achieved by column chromatography using hexane/ethyl acetate/methanol mixtures.

-

- Yields reported in related Mannich salt reactions and alkylations range from 30% to 70%, depending on substrate and conditions.

- Purity is confirmed by NMR, mass spectrometry, and elemental analysis.

Reductive Amination Route

An alternative approach involves reductive amination of N1,N1-dimethylethane-1,2-diamine with tetrahydrofuran-2-carboxaldehyde:

-

- N1,N1-dimethylethane-1,2-diamine.

- Tetrahydrofuran-2-carboxaldehyde.

- Reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Solvent: dichloromethane or methanol.

- Mild acidic catalyst (e.g., acetic acid) to facilitate imine formation.

-

- The diamine and aldehyde are mixed in solvent with catalytic acid.

- The mixture is stirred to form the imine intermediate.

- The reducing agent is added slowly to reduce the imine to the secondary amine.

- After completion, the reaction mixture is quenched with water.

- Extraction and purification follow as above.

-

- High selectivity for monoalkylation.

- Mild conditions prevent over-alkylation.

Use of Mannich Salt Intermediates

Literature reports the use of cyclic aminomethylammonium Mannich salts as intermediates for related diamine derivatives:

- Preparation of Mannich salts by condensation of paraformaldehyde, amines, and acid catalysts (e.g., p-toluenesulfonic acid).

- Subsequent nucleophilic substitution with tetrahydrofuran-containing nucleophiles.

- This method allows for controlled introduction of substituents on the diamine backbone.

Reaction Optimization and Analytical Data

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | NaH (5 eq) or K t-butoxide | Ensures full deprotonation |

| Solvent | Anhydrous THF | Stabilizes reactive intermediates |

| Temperature | Room temperature to reflux | Higher temp may increase yield but risk side reactions |

| Reaction Time | 12–24 hours | Monitored by TLC or NMR |

| Workup | Quench with water, extract with EtOAc | Drying over Na2SO4 |

| Purification | Column chromatography (Hexane/EtOAc/MeOH) | Yields 30–70% depending on substrate |

| Characterization | NMR, MS, elemental analysis | Confirms structure and purity |

Research Findings and Considerations

- The use of sodium hydride in anhydrous THF under inert atmosphere is critical to avoid side reactions and moisture sensitivity.

- The tetrahydrofuran ring is stable under these conditions, allowing selective alkylation at the amine nitrogen.

- Reductive amination offers a milder alternative with potentially higher selectivity and fewer byproducts.

- Mannich salt intermediates provide a versatile platform for introducing cyclic amine substituents, including tetrahydrofuran moieties.

- Purification by column chromatography is essential to separate unreacted starting materials and side products.

- Analytical data such as high-resolution mass spectrometry (HRMS) and NMR spectroscopy confirm the successful synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to N1,N1-Dimethyl-N2-((tetrahydrofuran-2-yl)methyl)ethane-1,2-diamine exhibit promising anticancer properties. For instance, derivatives of this compound have been tested for their antiproliferative effects on various cancer cell lines, including MCF-7 breast cancer cells. These studies reveal that modifications in the molecular structure can enhance biological activity significantly.

Case Study:

A study published in ResearchGate highlighted the synthesis of related compounds that demonstrated potent activity against MCF-7 breast cancer cells with an IC50 value of 8 nM . This suggests that this compound could be a valuable scaffold for developing new anticancer agents.

3. Enzyme Inhibition

this compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact effectively with active sites of various enzymes.

Case Study:

Research has shown that similar compounds can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating metabolic disorders . The specific interactions and inhibition mechanisms are currently under investigation.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethylamine involves its interaction with molecular targets and pathways within biological systems. The compound’s tertiary amine structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Substituent Effects on Physicochemical Properties

Alkyl vs. Aryl Substituents :

- The target compound’s THF-methyl group improves polarity and solubility compared to SP11’s hydrophobic C23 chain, which prioritizes lipid compatibility .

- Aryl-substituted analogs (e.g., methoxyphenyl derivatives) exhibit lower yields (65–75%) due to steric hindrance during synthesis, whereas alkyl/heterocyclic substituents (e.g., THF, thiophene) show higher synthetic efficiency (up to 90%) .

- Electron-Withdrawing vs. Electron-Donating Groups: Nitro-substituted derivatives (e.g., 3ae in ) demonstrate strong electron-withdrawing effects, altering NMR chemical shifts (δ 8.2 ppm for aromatic protons) and enhancing reactivity in electrophilic substitutions. THF’s ether oxygen in the target compound facilitates hydrogen bonding, critical for stabilizing drug-nanocarrier complexes .

Spectroscopic and Computational Insights

NMR and IR Trends :

DFT Studies :

- Aliphatic amines with fewer NH groups (e.g., dimethyl-substituted derivatives) exhibit lower HOMO energies (−5.2 eV), reducing corrosion inhibition compared to NH-rich analogs (−4.8 eV) .

Biological Activity

N1,N1-Dimethyl-N2-((tetrahydrofuran-2-yl)methyl)ethane-1,2-diamine (CAS No. 915921-74-3) is a synthetic compound characterized by its unique structure that includes a tetrahydrofuran moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug design. This article explores the biological activity of this compound, synthesizing findings from various studies and databases.

- Molecular Formula : C9H20N2O

- Molecular Weight : 172.27 g/mol

- IUPAC Name : N',N'-dimethyl-N-(oxolan-2-ylmethyl)ethane-1,2-diamine

- Canonical SMILES : CN(C)CCNCC1CCCO1

Biological Activity Overview

The biological activity of this compound can be understood through its pharmacological properties and interactions with biological systems. The following sections detail specific areas of interest.

Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, compounds containing dimethylamino groups have been shown to enhance the efficacy of certain antibiotics by modifying their hydrophilicity and nucleophilicity, which can influence their interaction with bacterial cell membranes .

Enzyme Interaction

N,N-Dimethylation is a common modification in many biologically active molecules. Studies have identified enzymes capable of catalyzing N,N-dimethylation, which can enhance the biological activity of certain compounds by increasing their binding affinity to target proteins or altering their metabolic stability . The enzyme TylM1, for example, has been associated with the biosynthesis of antibiotics that contain N,N-dimethyl groups, suggesting a potential pathway for the biological activity of similar compounds .

Study on Structural Analogues

A study focusing on thalidomide analogues highlighted that modifications to the nitrogen atom can significantly alter biological activity. The introduction of a dimethylamino group was found to enhance anti-cancer properties while reducing toxicity to non-cancerous cells . This suggests that this compound may possess similar beneficial effects in targeted therapies.

Synthesis and Biological Assessment

In a comprehensive investigation of underexplored N-heterocyclic scaffolds, researchers synthesized various derivatives and assessed their biological activities. Compounds with dimethylamino functionalities were particularly noted for their ability to inhibit cancer cell growth without affecting healthy cells, indicating a selective action that could be attributed to structural features like those present in this compound .

Data Table: Biological Activities of Similar Compounds

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for characterizing N1,N1-Dimethyl-N2-((tetrahydrofuran-2-yl)methyl)ethane-1,2-diamine, and how are they interpreted?

- Methodology :

- 1H/13C NMR : Assign signals based on substituent effects. For example, singlet signals for dimethylamino groups (δ ~2.21 ppm for N(CH3)2) and doublets for tetrahydrofuran (THF) protons (δ ~3.6–4.0 ppm). The THF methylene group adjacent to the nitrogen may appear as a quartet (J = 6.0 Hz) .

- IR Spectroscopy : Look for NH stretching (broadband ~3350–3400 cm⁻¹) and C-O-C stretching in the THF moiety (~1070 cm⁻¹). Absence of NH peaks after alkylation confirms successful synthesis .

- Key Data :

| Technique | Key Peaks | Assignment |

|---|---|---|

| 1H NMR | δ 2.21 (s, 6H) | N(CH3)2 |

| 13C NMR | δ 55.2 (CH2-N) | THF-CH2 |

Q. What synthetic routes are available for preparing this compound?

- General Procedure :

Reductive Amination : React tetrahydrofurfurylamine with dimethylamine and formaldehyde under hydrogenation conditions (e.g., Pt catalyst) to form the dimethylamino group .

Stepwise Alkylation : Use THF-derived aldehyde intermediates (e.g., (tetrahydrofuran-2-yl)methyl chloride) with N1,N1-dimethylethane-1,2-diamine in a nucleophilic substitution reaction. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

- Critical Parameters : Control pH (7–9) to avoid over-alkylation and monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. What safety protocols are essential for handling this compound?

- Hazards : Skin corrosion (GHS Category 1A), acute toxicity (oral/skin, Category 4), and environmental toxicity .

- Mitigation :

- Use fume hoods and PPE (nitrile gloves, goggles).

- Neutralize spills with 5% acetic acid before disposal.

- Store in airtight containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology :

- Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO/LUMO energies and Fukui indices. Compare thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) .

Q. How can reaction conditions be optimized for high-yield synthesis?

- Variables to Test :

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Solvent | THF, DMF, MeOH | THF (anhydrous) |

| Catalyst Loading | 1–5 mol% | 3 mol% Pd/C |

- Outcome : Yield increases from 45% to 72% under anhydrous THF at 80°C .

Q. How can contradictions between experimental and computational data be resolved?

- Case Study : Discrepancies in NH vibrational frequencies (IR vs. DFT predictions) may arise from solvent effects.

- Resolution :

Re-run DFT calculations with implicit solvent models (e.g., PCM for THF).

Validate with temperature-dependent NMR to assess hydrogen bonding .

Q. What advanced applications exist for this compound in catalysis or biomedicine?

- Catalysis : Acts as a ligand in Pd(II) complexes for Suzuki-Miyaura coupling. Example: 95% yield for biphenyl synthesis at 0.5 mol% loading .

- Biomedicine : Potential as a chelator for radiopharmaceuticals (e.g., 64Cu-labeled PET tracers). Test binding affinity via fluorescence quenching assays .

Data Contradiction Analysis

Q. How to address conflicting NMR assignments for structurally similar derivatives?

- Example : Overlapping signals for THF-CH2 and ethylene diamine protons.

- Solutions :

- Use 2D NMR (COSY, HSQC) to resolve coupling networks.

- Compare with model compounds (e.g., N1,N1-dimethylethane-1,2-diamine) to isolate THF contributions .

Tables for Reference

Table 1 : Key NMR Assignments for this compound

| Proton Group | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N(CH3)2 | 2.21 | Singlet | 6H |

| THF-CH2 | 3.66–3.72 | Multiplet | 4H |

| NH (if present) | 1.50 | Broad | 2H |

Table 2 : DFT vs. Experimental Bond Lengths (Å)

| Bond Type | DFT (B3LYP) | Experimental (XRD) |

|---|---|---|

| C-N (dimethyl) | 1.45 | 1.47 |

| C-O (THF) | 1.43 | 1.41 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.